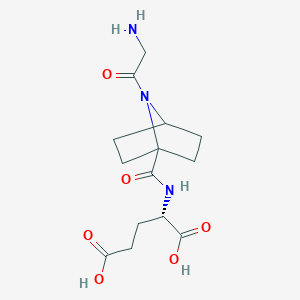

Gly-b7Pro-Glu

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H21N3O6 |

|---|---|

Peso molecular |

327.33 g/mol |

Nombre IUPAC |

(2S)-2-[[7-(2-aminoacetyl)-7-azabicyclo[2.2.1]heptane-1-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C14H21N3O6/c15-7-10(18)17-8-3-5-14(17,6-4-8)13(23)16-9(12(21)22)1-2-11(19)20/h8-9H,1-7,15H2,(H,16,23)(H,19,20)(H,21,22)/t8?,9-,14?/m0/s1 |

Clave InChI |

AXVZKZJJSLXCSR-PUUHTONNSA-N |

SMILES isomérico |

C1CC2(CCC1N2C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1CC2(CCC1N2C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for Gly B7pro Glu and Its Analogs

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, where the peptide chain is assembled sequentially while anchored to an insoluble polymer resin. nih.gov This approach simplifies purification by allowing excess reagents and by-products to be washed away after each step. nih.gov For a complex tripeptide like Gly-b7Pro-Glu, advanced SPPS strategies are essential to overcome the challenges associated with the hindered b7Pro residue.

The most prevalent SPPS strategy employs the Fmoc/(t)Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. acs.orgtechnologynetworks.com The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.orglibretexts.org The side chains of the amino acids, such as the carboxylic acid of glutamic acid, are protected by acid-labile groups like tert-butyl (tBu) esters. acs.org

The synthesis of Gly-b7Pro-Glu would proceed in a C-terminus to N-terminus direction, starting with Fmoc-Glu(OtBu) attached to the resin. Following Fmoc deprotection, the central, sterically hindered Fmoc-b7Pro-OH would be coupled. This step is often the most challenging due to the rigid bicyclic structure of b7Pro. embopress.orgchempep.com To achieve a successful coupling, adaptations to the standard protocol are necessary. These may include:

Double Coupling: The coupling reaction is performed twice to ensure all free amines on the resin-bound peptide have reacted.

Increased Temperature: Microwave-assisted SPPS (MW-SPPS) can be employed to increase reaction kinetics and drive the difficult coupling to completion. acs.org

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can improve yields for sterically hindered couplings.

After the successful incorporation of b7Pro, the final glycine (B1666218) residue (as Fmoc-Gly-OH) is coupled to complete the tripeptide backbone. The final step involves cleavage from the resin and simultaneous removal of the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). libretexts.org

The choice of resin and coupling reagents is critical for the synthesis of peptides containing hindered residues like proline and its analogs. chempep.comthieme-connect.de

Resin Selection: For sequences containing proline or its analogs as one of the first two C-terminal residues, diketopiperazine formation is a common side reaction during the second Fmoc deprotection step. sigmaaldrich.com To mitigate this, a sterically bulky resin linker, such as the 2-chlorotrityl chloride (2-CTC) resin, is often preferred. The steric hindrance provided by the trityl group physically inhibits the intramolecular cyclization that leads to this unwanted by-product. sigmaaldrich.com

Coupling Reagent Optimization: The activation of the carboxylic acid of the incoming amino acid is facilitated by a coupling reagent. For hindered amino acids where the reaction is sluggish, standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove insufficient. nih.govliverpool.ac.uk More potent activating agents are required to overcome the high energy barrier of the reaction. These belong to the aminium/uronium or phosphonium (B103445) salt families and are typically used with a racemization-suppressing additive.

Modern coupling cocktails are often formulated as stand-alone reagents that include the additive within their structure. The selection of the optimal reagent is crucial for achieving high coupling efficiency without compromising the chiral integrity of the amino acids.

| Reagent | Full Name | Class | Key Characteristics |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, efficient for standard couplings. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, very effective for hindered couplings, including N-methyl amino acids. liverpool.ac.uk |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, good for difficult sequences. acs.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Robust reagent, less prone to side reactions than some aminium salts. liverpool.ac.uk |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Oxyma-based reagent with high reactivity comparable to HATU but with improved safety profile. acs.orgliverpool.ac.uk |

For the particularly challenging coupling of the b7Pro moiety, a highly efficient reagent such as HATU or COMU would be the preferred choice to ensure the reaction proceeds to completion. liverpool.ac.uk

Incorporating Non-Standard Amino Acids: The b7Pro Moiety

The central challenge in synthesizing Gly-b7Pro-Glu is the incorporation of the b7Pro residue. As a bicyclic proline analog, b7Pro is a conformationally constrained, non-standard amino acid designed to enhance the biological properties, such as metabolic stability or receptor binding affinity, of the parent GPE peptide. researchgate.net The synthesis and incorporation of such complex building blocks require specialized techniques.

The synthesis of the Fmoc-b7Pro-OH monomer itself is a significant undertaking in organic chemistry, likely involving a multi-step pathway to construct the bicyclic ring system with the correct stereochemistry. wikipedia.org Once the protected monomer is available, its incorporation into the peptide chain can proceed via two main strategies:

Direct Monomer Coupling: As described in the SPPS section, the Fmoc-b7Pro-OH monomer is coupled directly to the growing peptide chain on the solid support. This is the most direct method but is highly dependent on the use of powerful coupling reagents and optimized conditions to overcome the steric bulk of the b7Pro residue. chempep.com

Dipeptide Block Coupling: To circumvent a potentially low-yielding coupling step on the solid phase, a dipeptide "block" containing the b7Pro residue can be pre-synthesized in solution. thieme-connect.de For example, Fmoc-Gly-b7Pro-OH could be prepared and purified using solution-phase chemistry. This dipeptide is then activated and coupled to the resin-bound glutamic acid. Coupling a dipeptide is often more efficient than coupling a single hindered residue, as the challenging peptide bond has already been formed under more controllable solution-phase conditions. This strategy is frequently used to improve yields in the synthesis of peptides containing "difficult" sequences or sterically demanding amino acids like proline analogs. chempep.comthieme-connect.de

Stereoselective Introduction of Bicyclic Proline Surrogates

The incorporation of bicyclic proline surrogates into peptide chains is a key strategy for creating rigid analogs of Gly-b7Pro-Glu. These surrogates lock the peptide backbone into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets. Various synthetic routes have been developed to access these complex structures with high stereochemical control.

One notable approach involves a three-step synthesis starting from L-ascorbic acid to create a bicyclic α-amino acid. This method includes an SN2 reaction, protection of the amine group, and an acid-promoted trans-acetalization to yield the final bicyclic system. This strategy is particularly useful for solid-phase peptide synthesis, allowing for the efficient construction of peptidomimetics.

Another versatile method for synthesizing bicyclic proline analogues involves the α–lithiation of a protected N-Boc bicyclic compound. This key intermediate can then undergo further functionalization at the bridgehead positions, allowing for the introduction of diverse substituents. Transmetallation of the organolithium intermediate with a copper cyanide complex broadens the scope of possible electrophiles that can be used.

Comprehensive strategies have also been developed to produce a variety of structurally unique bicyclic proline-containing compounds. For instance, the synthesis of a [3.3.0] bicyclic proline can be achieved through the reduction of a ketone, followed by deprotection and Swern oxidation to form a key intermediate that undergoes cyclization under reductive amination conditions. For [3.2.0] bicyclic systems, a [2 + 2] cycloaddition reaction is a pivotal step in constructing the core structure. These novel synthetic methods provide access to previously unknown, stereochemically complex proline derivatives that can significantly influence the conformation of peptides.

The following table summarizes key aspects of selected stereoselective synthetic methods for bicyclic proline surrogates.

| Starting Material | Key Reactions | Bicyclic System | Noteworthy Features |

| L-Ascorbic Acid Derivative | SN2 reaction, Fmoc protection, Acid-promoted trans-acetalization | Fused bicyclic α-amino acid | Suitable for solid-phase peptide synthesis |

| N-Boc protected bicycle | α–lithiation, Transmetallation with CuCN·2LiCl | Substituted bicyclic amino acids | Allows for diverse functionalization at bridgehead positions |

| Substituted Ketone | Ketone reduction, Swern oxidation, Reductive amination | sigmaaldrich.comsigmaaldrich.com bicyclic proline | High degree of three-dimensionality |

| Enamine Olefin | [2 + 2] cycloaddition, Reductive dechlorination, Barton deoxygenation | sigmaaldrich.comresearchgate.net bicyclic proline | Key cycloaddition step constructs the core framework |

Synthesis of Other Constrained Proline Analogs (e.g., α-alkylated prolines)

Beyond bicyclic systems, other constrained proline analogs, such as those with α-alkylation, are of significant interest for modulating peptide conformation. The introduction of a substituent at the α-carbon of proline further restricts its conformational freedom.

A common and well-established strategy for the synthesis of α-substituted proline derivatives is the electrophilic alkylation of L-proline enolate equivalents. To achieve high stereoselectivity, the "self-reproduction of chirality" concept is often employed. In this approach, L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this intermediate generates a chiral, non-racemic enolate that can react with alkyl halides to afford the α-alkylated product with retention of configuration.

Phase-transfer catalysis offers another route to optically active quaternary 3-oxoprolines. The alkylation of a racemic α-amino-β-ketoester in the presence of a C₂-symmetric chiral quaternary ammonium (B1175870) salt catalyst can achieve the assembly of the quaternary stereocenter with high enantioselectivity.

Ring-closing metathesis (RCM) has also been applied to the synthesis of proline analogs with constrained conformations. For example, dienes embedded within di- and tripeptides containing proline can be subjected to RCM to form bicyclic peptides of varying ring sizes and well-defined amide geometry. This method has been used to create phenylalanine mimics constrained in a proline-like conformation through the RCM of a diene precursor.

The table below outlines various methods for the synthesis of constrained proline analogs.

| Method | Key Features | Type of Analog |

| Self-Reproduction of Chirality | Alkylation of a chiral enolate derived from a proline-pivalaldehyde condensate. | α-alkylated prolines |

| Phase-Transfer Catalysis | Enantioselective alkylation of α-amino-β-ketoesters using a chiral catalyst. | Quaternary 3-oxoprolines |

| Ring-Closing Metathesis (RCM) | Cyclization of diene-containing peptides to form bicyclic structures. | Bicyclic peptides, α-benzylproline |

| Memory of Chirality | Retentive deprotonation/alkylation at the α-carbon of chiral amino esters. | α-quaternary prolines |

Derivatization Strategies for Research Applications (e.g., isotopically labeled analogs)

To investigate the biological activity, metabolism, and mechanism of action of Gly-b7Pro-Glu and its analogs, various derivatization strategies are employed. These modifications can introduce reporter groups, affinity tags, or isotopic labels without significantly altering the compound's biological function.

Another derivatization strategy for research applications is the introduction of fluorescent labels. rsc.orgsigmaaldrich.com These can be attached to the peptide to enable visualization by fluorescence microscopy or for use in fluorescence-based binding assays. proteogenix.science Typically, a fluorescent dye is incorporated at the N-terminus, C-terminus, or on the side chain of a specific amino acid residue like lysine (B10760008) or cysteine. proteogenix.science

For affinity-based studies, such as identifying binding partners, peptides can be derivatized with an affinity tag like biotin (B1667282). lifetein.com.cn Biotinylated peptides can be immobilized on streptavidin-coated surfaces for use in pull-down assays or surface plasmon resonance studies. lifetein.com.cnsigmaaldrich.com The strong interaction between biotin and streptavidin allows for efficient capture and detection. lifetein.com.cn

Late-stage functionalization provides another avenue for derivatization. A recently developed method allows for the selective C-H azidation of N-terminal proline-containing peptides. nih.gov The introduced azide (B81097) group can then be used in cycloaddition reactions or as a masked imine for forming new carbon-carbon bonds, providing a platform for the late-stage diversification of peptide scaffolds. nih.gov

The following table summarizes common derivatization strategies for peptide research.

| Derivatization Strategy | Purpose | Common Reagents/Methods |

| Isotopic Labeling | Quantitative analysis (e.g., mass spectrometry), NMR studies | ¹³C, ¹⁵N, or ²H-labeled amino acids in SPPS |

| Fluorescent Labeling | Bioimaging, fluorescence-based assays | Fluorescein, rhodamine, coumarin (B35378) derivatives |

| Biotinylation | Affinity purification, interaction studies | NHS-biotin, biotinylated amino acids |

| Late-Stage Functionalization | Creation of diverse peptide libraries | C-H azidation followed by cycloaddition or nucleophilic addition |

Molecular and Cellular Mechanisms of Gly B7pro Glu Action

Ligand-Receptor Interactions and Binding Kinetics

Gly-b7Pro-Glu's engagement with glutamate (B1630785) receptors is a critical determinant of its cellular effects. This interaction is characterized by its affinity for specific receptor subtypes and the kinetics of its binding, which collectively dictate the downstream physiological response.

The NMDA receptor, a key player in synaptic plasticity and memory formation, is a primary target for Gly-b7Pro-Glu and related peptides. wikipedia.org Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org

Research on the related tripeptide Gly-Pro-Glu (GPE) has shown that it functions as a weak agonist at the NMDA receptor. nih.gov Electrophysiological recordings in mouse hippocampal neurons demonstrated that GPE can directly activate NMDA receptors, inducing an inward current that is blocked by the competitive NMDA receptor antagonist (R)-CPP. nih.gov This GPE-induced current exhibits the characteristic voltage-dependent block by magnesium ions, a hallmark of NMDA receptor activity. nih.gov The action of GPE is attributed to its interaction with the glutamate-binding site on the NMDA receptor. nih.gov

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). nih.gov The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics. wikipedia.orgnih.gov The GluN2B subunit, for instance, is associated with the binding of certain antagonists and plays a role in modulating synaptic plasticity. wikipedia.orgfrontiersin.org

The constituent amino acids of Gly-b7Pro-Glu, particularly the glycine and glutamate residues, are thought to be crucial for its interaction with the NMDA receptor. The NMDA receptor possesses distinct binding sites for glutamate and its co-agonist, glycine. wikipedia.orgnih.gov Radioligand binding studies have indicated that the Gly-Pro-Glu tripeptide exhibits a higher affinity for NMDA receptors compared to the dipeptide Pro-Glu, underscoring the importance of the N-terminal glycine residue for this interaction. nih.gov This suggests that the glycine moiety of the peptide may contribute significantly to its binding and modulatory activity at the NMDA receptor complex. nih.gov The binding of glutamate and glycine to their respective sites on the GluN2 and GluN1 subunits, respectively, leads to a conformational change that opens the ion channel. nih.gov

AMPA receptors are another major type of ionotropic glutamate receptor that mediate fast synaptic transmission. mdpi.com Studies on GPE have shown that at high concentrations, it can cause a slight reduction in AMPA-mediated excitatory postsynaptic currents. nih.gov

Interestingly, there is also evidence for an indirect modulation of AMPA receptors. Research has shown that glycine can potentiate AMPA receptor function. nih.govnih.govresearchgate.net This potentiation is independent of the ion channel activity of NMDA receptors and is instead mediated through a metabotropic function of GluN2A-containing NMDA receptors, leading to the activation of the ERK1/2 signaling pathway. nih.govnih.govresearchgate.net Whether Gly-b7Pro-Glu can elicit a similar indirect modulatory effect on AMPA receptors warrants further exploration.

| Compound | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Gly-Pro-Glu (GPE) | NMDA Receptor | Weak agonist, binds to glutamate site | nih.gov |

| Gly-Pro-Glu (GPE) | AMPA Receptor | Slight attenuation of excitatory postsynaptic currents at high concentrations | nih.gov |

| Glycine | AMPA Receptor (indirectly) | Potentiation via metabotropic activation of GluN2A-containing NMDA receptors | nih.govnih.govresearchgate.net |

The glutamate receptor family also includes kainate receptors and metabotropic glutamate receptors (mGluRs), which play diverse roles in synaptic transmission and plasticity. nih.govnih.gov Kainate receptors can be modulated by protein kinase C (PKC), and their signaling can be enhanced by the activation of group I mGluRs. nih.gov Some studies have shown that kainate receptors can also signal through metabotropic pathways. nih.govresearchgate.net

Currently, there is a lack of specific research data detailing the direct interaction or modulatory effects of Gly-b7Pro-Glu on kainate receptors or the various subtypes of metabotropic glutamate receptors.

Interaction with N-methyl-D-aspartate (NMDA) Receptors

Intracellular Signaling Cascades Influenced by Gly-b7Pro-Glu

The binding of ligands to NMDA receptors initiates a cascade of intracellular signaling events, primarily triggered by the influx of calcium ions (Ca²⁺) through the receptor's channel. wikipedia.org These signaling pathways are fundamental to the molecular processes underlying synaptic plasticity, gene expression, and cell survival.

Activation of NMDA receptors is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. kegg.jpresearchgate.net The MAPK/ERK signaling pathway is involved in a wide array of cellular functions, including proliferation and differentiation. kegg.jpnih.gov The activation of this pathway can be a response to excitotoxic insults, potentially playing a neuroprotective role. researchgate.net As mentioned previously, the metabotropic function of GluN2A-containing NMDA receptors can lead to ERK1/2 activation, which in turn potentiates AMPA receptor function. nih.govnih.gov

Another critical downstream target of NMDA receptor activation is the cAMP response element-binding protein (CREB). nih.govnih.gov The influx of calcium following NMDA receptor activation can lead to the phosphorylation and activation of CREB. nih.govnih.govsdbonline.org Phosphorylated CREB acts as a transcription factor, regulating the expression of genes involved in synaptic plasticity and neuronal survival. biorxiv.orgfrontiersin.org This pathway is considered a key mechanism in synapse-to-nucleus signaling that underlies long-term changes in synaptic function. biorxiv.org

While these signaling cascades are well-established downstream effects of NMDA receptor activation, direct experimental evidence specifically linking Gly-b7Pro-Glu to the modulation of the MAPK/ERK pathway or CREB phosphorylation is currently limited.

| Signaling Pathway | General Activator | Key Downstream Effects | Reference |

|---|---|---|---|

| MAPK/ERK Pathway | NMDA Receptor Activation | Regulation of cell proliferation and differentiation, potential neuroprotection | kegg.jpresearchgate.net |

| CREB Phosphorylation | NMDA Receptor Activation (Ca²⁺ influx) | Regulation of gene expression for synaptic plasticity and neuronal survival | nih.govnih.govbiorxiv.org |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Extracellular Signal-Regulated Kinase (ERK), p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of highly conserved kinase cascades that transduce extracellular signals to intracellular responses, governing cellular functions like proliferation, differentiation, inflammation, and apoptosis. nih.govkegg.jp The MAPK family includes the Extracellular Signal-Regulated Kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and the p38 MAPK isoforms. nih.govdoi.org The p38 MAPK pathway, in particular, is strongly activated by cellular stress and inflammatory cytokines and is considered a key mediator in the pathogenesis of neurodegenerative conditions and other diseases. nih.govplos.org

Research into the mechanisms of GPE has demonstrated its capacity to regulate this critical stress-response pathway. In an in vivo model of Alzheimer's disease pathology, the administration of amyloid-β (Aβ) peptides into the hippocampus of rats led to a significant increase in the phosphorylation—and thus, activation—of p38 MAPK. mdpi.com Co-administration of Gly-Pro-Glu with the Aβ insult effectively prevented this increase in p38 activation. mdpi.comresearchgate.net This finding indicates that a key component of GPE's neuroprotective mechanism is its ability to suppress the p38 MAPK-mediated stress and inflammatory signaling cascade that is triggered by neurotoxic stimuli.

Activation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathways

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a principal cascade that promotes cell survival, growth, and proliferation. cellsignal.comnih.gov Activation of this pathway by growth factors and other stimuli leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase AKT. cellsignal.commdpi.com Once activated, AKT phosphorylates a multitude of downstream targets that collectively suppress apoptosis and support cellular resilience. cellsignal.com

The integrity of the PI3K/AKT pathway is crucial for neuronal health, and its dysregulation is implicated in neurodegenerative diseases. Studies have shown that neurotoxic insults, such as exposure to Aβ peptides, can impair this pro-survival pathway, leading to a reduction in AKT activation. mdpi.com Gly-Pro-Glu has been found to directly counter this effect. In the same Aβ-infusion model, GPE co-treatment prevented the Aβ-induced reduction in AKT phosphorylation. mdpi.com By preserving the activation state of AKT, GPE ensures the continued operation of this essential pro-survival signaling pathway, thereby protecting neurons from pathological insults.

Influence on Glycogen Synthase Kinase-3 Beta (GSK-3β) Activity

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell fate, and inflammation. nih.govebi.ac.uk In the central nervous system, aberrant GSK-3β activity is a key contributor to the pathology of neurodegenerative diseases, such as Alzheimer's, where it is implicated in the hyperphosphorylation of tau protein and the promotion of neuroinflammation. nih.govacs.org

The activity of GSK-3β is tightly regulated by upstream signals, most notably by the PI3K/AKT pathway. Activated AKT directly phosphorylates GSK-3β at a specific serine residue (Ser9), which leads to the inhibition of its kinase activity. nih.gov Given the evidence that Gly-Pro-Glu preserves the activation of AKT in the face of neurotoxic challenge, it follows that GPE exerts an indirect inhibitory influence on GSK-3β. mdpi.com By maintaining a pool of active AKT, GPE promotes the inhibitory phosphorylation of GSK-3β, thereby mitigating its detrimental downstream effects, such as tau pathology and inflammation. This mechanism represents a critical link between GPE's action on survival pathways and its neuroprotective outcomes.

Table 1: Effects of Gly-Pro-Glu on Key Intracellular Signaling Pathways

| Signaling Pathway | Key Protein | Effect of Neurotoxic Insult (e.g., Aβ) | Observed Effect of Gly-Pro-Glu | Functional Outcome |

|---|---|---|---|---|

| MAPK Pathway | p38 MAPK | Increased Phosphorylation (Activation) | Prevents increase in phosphorylation mdpi.comresearchgate.net | Reduction of cellular stress and inflammatory signaling |

| PI3K/AKT Pathway | AKT | Reduced Phosphorylation (Inactivation) | Prevents reduction in phosphorylation; preserves activation mdpi.com | Promotion of cell survival and anti-apoptotic signals |

| GSK-3β Pathway | GSK-3β | Maintained or Increased Activity | Indirectly promotes inhibitory phosphorylation (via AKT) | Reduced pro-apoptotic and pro-inflammatory activity |

Mechanisms of Neuroprotection and Cellular Resilience Induced by Gly-Pro-Glu

The neuroprotective properties of Gly-Pro-Glu are well-documented across numerous experimental models. nih.govnih.gov The peptide enhances the resilience of neurons against a variety of insults, including excitotoxicity and amyloid-beta-induced damage. nih.govmdpi.com The mechanisms underlying this protection are multifaceted, involving the direct suppression of programmed cell death pathways, the attenuation of damaging inflammatory responses in neural tissue, and the specific support of vulnerable neuronal populations. nih.gov

Anti-Apoptotic Pathways and Caspase Regulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of neurodegenerative diseases. The apoptotic cascade is executed by a family of proteases known as caspases, which are activated through either an intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.govmdpi.com

Gly-Pro-Glu contributes to cellular resilience by inhibiting apoptosis. nih.gov While the precise interaction with specific caspases is an area of ongoing investigation, the primary anti-apoptotic mechanism of GPE can be linked to its influence on upstream survival pathways. As established, GPE maintains the activation of the PI3K/AKT pathway. mdpi.com Activated AKT is a potent inhibitor of apoptosis, acting through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the inhibition of transcription factors that drive the expression of pro-death genes. cellsignal.com By sustaining this pro-survival signal, GPE effectively raises the threshold for activating the downstream caspase cascade, preventing neurons from committing to the apoptotic pathway in response to sublethal stress.

Modulation of Inflammatory Responses in Neural Tissues

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a critical component in the progression of many neurological disorders. mdpi.com While initially a protective response, chronic inflammation leads to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors that contribute to neuronal damage.

Gly-Pro-Glu has demonstrated significant anti-inflammatory effects within the central nervous system. mdpi.comresearchgate.net The peptide has been shown to bind to astrocytes and modulate their response to pathological stimuli. mdpi.com In models of Aβ-induced toxicity, GPE treatment normalizes the profile of hippocampal cytokines, preventing the pathological increase in inflammatory mediators. mdpi.com This immunomodulatory effect is mechanistically linked to GPE's regulation of inflammatory signaling pathways. By preventing the activation of the pro-inflammatory p38 MAPK pathway and suppressing downstream effectors like NF-κB, GPE effectively dampens the inflammatory cascade in neural tissues, protecting neurons from secondary damage and creating a more permissive environment for survival and repair. mdpi.comresearchgate.net

Impact on Neuronal Phenotype Survival (e.g., cholinergic, GABAergic neurons)

Different neuronal populations exhibit varying degrees of vulnerability to specific pathological insults. Cholinergic and GABAergic neurons, for instance, are critically affected in disorders like Alzheimer's and Huntington's disease, respectively. Effective neuroprotective agents often show selectivity in their ability to support these at-risk neuronal phenotypes.

Gly-Pro-Glu has demonstrated such selective neuroprotective activity. In an animal model of Huntington's disease using the excitotoxin quinolinic acid, GPE administration provided significant protection for specific striatal neuronal populations. nih.gov Notably, the treatment markedly increased the survival of calbindin-positive neurons, a key phenotype of GABAergic medium spiny projection neurons that are particularly vulnerable in this disease. nih.gov Furthermore, GPE has been noted to influence cholinergic systems, with studies pointing to its effects on acetylcholine (B1216132) release. nih.gov This evidence suggests that the neuroprotective benefits of GPE are not merely a general survival effect but extend to the specific support of neuronal phenotypes that are crucial for cognitive and motor function.

Table 2: Summary of Neuroprotective Mechanisms of Gly-Pro-Glu

| Mechanism | Cellular/Molecular Target | Observed Effect of Gly-Pro-Glu | Reference |

|---|---|---|---|

| Anti-Apoptosis | PI3K/AKT Pathway | Maintains activation of pro-survival signaling, indirectly suppressing caspase activation. | mdpi.comnih.gov |

| Anti-Inflammation | Astrocytes, p38 MAPK | Binds to astrocytes, prevents p38 MAPK activation, and normalizes cytokine profiles. | mdpi.comresearchgate.net |

| Phenotype Survival | GABAergic and Cholinergic Neurons | Increases survival of striatal GABAergic (calbindin-positive) neurons and affects cholinergic systems. | nih.govnih.gov |

Based on a thorough review of the available scientific literature, there is no information on the specific chemical compound “Gly-b7Pro-Glu” and its effects on neurotransmitter release or synaptic function.

Searches for this compound, including variations in its nomenclature, did not yield any relevant results. The existing research focuses on related but distinct peptides, most notably Gly-Pro-Glu (GPE). While there is research on GPE's neuroprotective properties, this information does not pertain to the specific molecule "Gly-b7Pro-Glu" requested by the user.

Therefore, it is not possible to generate a scientifically accurate article on the molecular and cellular mechanisms of "Gly-b7Pro-Glu" as outlined in the request.

Structure Activity Relationship Sar and Conformation Activity Relationship Car Studies of Gly B7pro Glu Analogs

Role of the b7Pro Moiety in Receptor Binding and Biological Activity

Bicyclic proline analogs are characterized by fused ring systems that restrict the rotational freedom around the peptide backbone bonds. This enforced rigidity can stabilize specific secondary structures, such as turns or helices, and limit the number of accessible conformations tdx.catd-nb.infonih.govfrontiersin.orgacs.orgnih.gov. For instance, the incorporation of bicyclic proline derivatives has been shown to promote specific turns or helical structures in peptides frontiersin.orgacs.org. This conformational pre-organization can lead to a more favorable interaction with a target receptor by reducing the entropic penalty associated with binding tdx.catplos.org. Studies on bicyclic peptides have demonstrated that these constrained scaffolds can lead to significantly improved binding affinities and enhanced stability compared to their linear counterparts d-nb.infogoogle.com. The rigidity imparted by b7Pro can also influence the cis-trans isomerization of the peptide bond preceding it, a process known to be critical in protein folding and biological activity biorxiv.orgwikipedia.orgsigmaaldrich.com.

The stereochemistry of the bicyclic proline analog is critical in determining its interaction with biological targets. Different stereoisomers of bicyclic prolines can lead to distinct conformational preferences and side-chain orientations, profoundly affecting the peptide's pharmacological profile, including receptor binding affinity, efficacy, and selectivity frontiersin.orgacs.orgplos.orgrsc.orgnih.gov. For example, the stereochemistry of fluorinated proline analogs has been shown to influence pyrrolidine (B122466) ring puckering, which in turn affects protein folding rates and stability plos.org. Similarly, the specific spatial arrangement of atoms in a bicyclic proline analog can dictate how the peptide fits into the binding pocket of a receptor, potentially leading to differential activation or inhibition rsc.orgnih.gov. SAR studies often involve synthesizing various stereoisomers of proline analogs to map the precise requirements for optimal receptor interaction acs.org.

Impact of Amino Acid Residue Modifications on Biological Efficacy

Glycine (B1666218), being the smallest and most flexible amino acid, often serves as a point for modification to probe the importance of steric bulk and flexibility at a specific position rsc.orgontosight.ai. Replacing glycine with other amino acids or introducing substituents at its α-carbon can alter the peptide's local conformation and its ability to engage with receptor binding sites rsc.orgrsc.orgresearchgate.net. For instance, α-alkylation or arylation of glycine residues can introduce steric bulk, potentially influencing binding affinity or receptor selectivity rsc.orgrsc.org. Studies have shown that modifications to glycine can affect the peptide's secondary structure and biological activity rsc.org. The ability to selectively functionalize glycine residues opens avenues for creating diverse peptide libraries for SAR studies rsc.orgresearchgate.net.

Glutamic acid (Glu) residues are often involved in critical interactions with receptors, frequently through their charged carboxylate side chain, which can participate in electrostatic and hydrogen bonding interactions rsc.orgmdpi.comchemrxiv.orgfrontiersin.orgnih.gov. Modifications to the glutamic acid residue, such as altering its side chain length, charge, or hydrophobicity, can significantly impact receptor recognition and binding affinity rsc.orgmdpi.comfrontiersin.org. For example, changes in the charge state or the introduction of bulkier groups at the Glu position can alter the peptide's interaction profile with the receptor's binding pocket rsc.orgmdpi.comfrontiersin.org. SAR studies involving glutamic acid often explore substitutions with other acidic amino acids or non-natural analogs to optimize receptor interaction and biological response rsc.orgmdpi.comfrontiersin.org. The position and chemical nature of the Glu residue can be crucial for establishing specific recognition motifs required for receptor activation or antagonism mdpi.comfrontiersin.org.

Pre Clinical Investigations in Relevant Biological Systems

In Vitro Cellular Models for Efficacy and Mechanism Elucidation

Research has demonstrated that GPE plays a significant role in promoting the proliferation and migration of neural stem cells (NSCs) in vitro. A study utilizing primary cultures of mouse embryonic NSCs found that GPE treatment stimulated both of these crucial processes. The underlying mechanism for this effect was identified as the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)-Akt signaling pathways.

Table 1: Effect of Gly-b7Pro-Glu on Neural Stem Cell Processes

| Cell Process | Effect of GPE Treatment | Signaling Pathway Implicated |

|---|---|---|

| Proliferation | Stimulated | ERK and PI3K-Akt |

| Migration | Stimulated | ERK and PI3K-Akt |

GPE has shown neuroprotective properties in models of excitotoxicity. In an animal model of Huntington's disease, GPE treatment demonstrated a significant rescue effect on striatal cholinergic interneurons following injury induced by quinolinic acid. nih.gov This was evidenced by an increase in cell viability from 58.2 ± 2.0% in the injured group to 85.3 ± 6.0% in the GPE-treated group. nih.gov Furthermore, GPE administration significantly increased the survival of nicotinamide-adenine dinucleotide phosphate (B84403) diaphorase (NADPHd)-positive interneurons from 40.6 ± 1.8% to 71.3 ± 5.2%. nih.gov

In in vitro neuroprotective assays using striatal cells where apoptosis was induced by okadaic acid, GPE displayed a recovery effect of 25–40% at a concentration of 1 mM. nih.gov

Table 2: Neuroprotective Effects of Gly-b7Pro-Glu in Excitotoxicity Models

| Excitotoxicity Model | Cell Type | Outcome Measure | Results |

|---|---|---|---|

| Quinolinic Acid | Striatal Cholinergic Interneurons | Cell Viability | Increased from 58.2% to 85.3% |

| Quinolinic Acid | NADPHd-positive Interneurons | Neuronal Survival | Increased from 40.6% to 71.3% |

| Okadaic Acid | Striatal Cells | Cell Recovery | 25-40% recovery at 1 mM |

The neuroprotective effects of GPE have been observed in primary neuronal cultures. Studies have reported enhanced survival of CA1-2 hippocampal neurons following an excitotoxic insult in vitro when treated with GPE. nih.gov Additionally, as mentioned previously, GPE has demonstrated protective effects on primary striatal cholinergic and GABAergic interneurons. nih.gov

Currently, there is a lack of publicly available research data on the specific effects of Gly-b7Pro-Glu on commonly used neuronal cell lines such as the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line.

In Vivo Animal Models of Neurological Conditions (Focus on molecular and cellular mechanisms of action and neuroprotective efficacy)

In animal models of hypoxic-ischemic brain injury, a structural analogue of GPE, Glycine-2-Methylproline-Glutamate (G-2MePE, also known as NNZ-2566), has demonstrated significant neuroprotective effects. Treatment with this analogue in adult rats following hypoxic-ischemic injury resulted in a significant reduction in tissue damage and improved neuronal survival in the hippocampus and cortex. The neuroprotective mechanisms were associated with a reduction in neuronal necrosis and apoptosis, as indicated by a decrease in caspase-3 positive cells. Furthermore, the treatment modulated inflammatory responses, evidenced by a reduction in reactive microglia and TNF-α positive cells, and was associated with an increase in astrocytosis.

Table 3: Neuroprotective Mechanisms of a GPE Analogue in a Rat Model of Hypoxic-Ischemic Brain Injury

| Cellular/Molecular Mechanism | Effect of G-2MePE Treatment |

|---|---|

| Neuronal Necrosis | Reduced |

| Apoptosis (Caspase-3) | Reduced |

| Microglial Activation | Reduced |

| TNF-α Expression | Reduced |

| Astrocytosis | Augmented |

The GPE analogue NNZ-2566 has also shown neuroprotective efficacy in a rat model of acute focal stroke induced by endothelin-induced middle-cerebral artery constriction. nih.gov Intravenous infusion of NNZ-2566, initiated 3 hours after the ischemic event, significantly reduced the infarct area as assessed on day 5. nih.gov One of the key mechanisms of action underlying this neuroprotective effect in vitro is the significant attenuation of apoptotic cell death in primary striatal cultures. nih.gov

Table 4: Efficacy of a GPE Analogue in a Rat Focal Stroke Model

| Outcome Measure | Effect of NNZ-2566 Treatment |

|---|---|

| Infarct Area | Significantly Reduced |

| Apoptotic Cell Death (in vitro) | Significantly Attenuated |

Neurodegenerative Disease Models (e.g., Huntington's, Alzheimer's, Parkinson's)

Comprehensive searches of scientific literature did not yield specific studies investigating the compound Gly-b7Pro-Glu in models of Huntington's, Alzheimer's, or Parkinson's disease. The available research primarily focuses on the parent peptide, Gly-Pro-Glu (GPE), and its potential neuroprotective effects. nih.govacs.org GPE has been examined in various animal models of neurodegeneration, showing promise in protecting neurons from injury and disease processes. nih.govacs.org For instance, studies have explored GPE's role in models of Parkinson's and Huntington's diseases. acs.orgnih.gov However, specific data on the efficacy or mechanisms of action for the Gly-b7Pro-Glu analogue in these disease models are not present in the reviewed literature.

Analysis of Neuronal Survival and Phenotypic Rescue in Specific Brain Regions of Animal Models

There is no available data from preclinical studies concerning the analysis of neuronal survival or phenotypic rescue in specific brain regions of animal models treated with Gly-b7Pro-Glu. Research on the parent compound, Gly-Pro-Glu (GPE), has shown that it can enhance the survival of hippocampal neurons in vitro following excitotoxic insults. nih.gov In a Huntington's disease animal model, GPE treatment was found to rescue cholinergic and NADPH diaphorase interneurons in the striatum. However, specific investigations into the effects of the Gly-b7Pro-Glu derivative on these or other neuronal populations have not been reported.

Assessment of Synaptic Plasticity and Neural Circuit Function in Animal Models

No direct research assessing the impact of Gly-b7Pro-Glu on synaptic plasticity or neural circuit function in animal models has been found in the existing scientific literature. The broader field of neuroscience recognizes the critical role of glial cells and other factors in modulating synaptic plasticity, which is a fundamental process for learning and memory. Investigations into how various compounds affect these processes are ongoing, but specific data for Gly-b7Pro-Glu is currently absent.

Comparative Studies with the Parent Peptide (Gly-Pro-Glu) and Other Analogs

A review of the scientific literature reveals no comparative studies that directly evaluate Gly-b7Pro-Glu against its parent peptide, Gly-Pro-Glu (GPE), or other analogues. The development of GPE analogues has been a strategy to overcome the limited pharmacokinetic properties of the parent compound for potential therapeutic use in neurodegenerative diseases. nih.govacs.org While numerous GPE derivatives have been synthesized and studied, specific comparative data for Gly-b7Pro-Glu is not available.

Advanced Analytical and Computational Approaches in Gly B7pro Glu Research

Spectroscopic Techniques for Structural Characterization of Gly-b7Pro-Glu and its Complexes

Spectroscopic methods are fundamental to elucidating the three-dimensional structure of Gly-b7Pro-Glu. These techniques offer detailed information on the peptide's conformation in various states, from its free form in solution to its bound state within a receptor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of peptides in a solution state, which closely mimics the physiological environment. nih.gov For a small peptide like Gly-b7Pro-Glu, NMR can reveal its preferred conformations. nih.gov A conformational analysis would involve a combination of 1H and 13C NMR spectroscopy. nih.gov

Key NMR experiments would include:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) to assign proton resonances within each amino acid residue.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) to detect through-space interactions between protons that are close to each other (typically < 5 Å). These interactions, known as NOEs, provide crucial distance restraints for structure calculation. researchgate.net

Measurement of homo- and heteronuclear coupling constants (e.g., ³JHNα) to derive dihedral angle restraints, which provide information about the peptide backbone conformation. nih.gov

By integrating these distance and angular restraints, an ensemble of structures representing the conformational landscape of Gly-b7Pro-Glu in solution can be generated. nih.gov

Table 1: Illustrative NMR Restraints for Conformational Analysis of Gly-b7Pro-Glu

| Restraint Type | Residue Pair | Observed Effect | Structural Implication |

|---|---|---|---|

| NOE (Hα-HN) | Gly(i) - Pro(i+1) | Medium | Defines backbone turn |

| NOE (Hα-Hδ) | Pro(i+1) - Glu(i+2) | Weak | Proline ring pucker |

| ³JHNα Coupling | Glu | 8.5 Hz | Extended backbone conformation |

X-ray Crystallography for Peptide-Receptor Complex Structural Elucidation

X-ray crystallography is an unparalleled method for obtaining high-resolution, static structures of molecules in their crystalline state. nih.gov For Gly-b7Pro-Glu, this technique would be most powerfully applied to elucidate the precise binding mode of the peptide to its biological receptor. The process involves co-crystallizing the peptide-receptor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. nih.gov

This structural information is critical for:

Identifying the key amino acid residues in the receptor that form hydrogen bonds, salt bridges, and hydrophobic interactions with Gly-b7Pro-Glu.

Visualizing the exact conformation adopted by the peptide upon binding.

Providing a structural blueprint for the rational design of more potent or selective analogs.

A successful crystallographic study yields a set of data that describes the quality and characteristics of the determined structure. nih.gov

Table 2: Hypothetical X-ray Crystallography Data for Gly-b7Pro-Glu Bound to a Receptor

| Parameter | Value | Description |

|---|---|---|

| PDB ID | XXXX | Protein Data Bank accession code. |

| Resolution (Å) | 1.8 | The level of detail resolved in the structure. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| R-factor / R-free | 0.19 / 0.22 | Measures of the agreement between the model and the experimental data. |

Mass Spectrometry-Based Methods for Peptide Characterization and Identification

Mass spectrometry (MS) is an essential analytical tool for the primary characterization of peptides like Gly-b7Pro-Glu. digitellinc.com It precisely measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the unambiguous confirmation of the peptide's molecular weight.

Common MS techniques include:

Electrospray Ionization (ESI-MS): A soft ionization technique that allows the peptide to be transferred into the gas phase without fragmentation, enabling accurate molecular weight determination. nih.gov

Tandem Mass Spectrometry (MS/MS): In this method, the peptide ion is isolated, fragmented, and the masses of the fragments are measured. The resulting fragmentation pattern provides sequence information, confirming the Gly-Pro-Glu order of amino acids. nih.gov

Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate the peptide from impurities before analysis, ensuring high-quality data. digitellinc.com

Table 3: Predicted Mass Spectrometry Data for Gly-b7Pro-Glu

| Analysis | Ion Type | Predicted m/z |

|---|---|---|

| Full Scan (ESI-MS) | [M+H]⁺ | Calculated molecular weight + 1.007 |

| Tandem MS (MS/MS) | b₂ ion (Gly-Pro) | Calculated fragment mass + 1.007 |

| Tandem MS (MS/MS) | y₁ ion (Glu) | Calculated fragment mass + 1.007 |

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing dynamic insights into peptide behavior and by accelerating the discovery of new related compounds. These in silico approaches allow researchers to explore conformational landscapes and predict molecular interactions at an atomic level. frontiersin.org

Molecular Dynamics Simulations of Peptide-Receptor Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com For Gly-b7Pro-Glu, MD simulations can be used to:

Explore the conformational flexibility of the peptide in solution, complementing NMR data. scispace.com

Simulate the process of the peptide binding to its receptor, revealing the pathways and transient interactions that lead to the final bound state. nih.gov

Analyze the stability of the peptide-receptor complex and the dynamic nature of its interactions, providing a deeper understanding beyond the static picture from X-ray crystallography. nih.gov

Simulations begin with a starting structure (from NMR or crystallography) placed in a simulated environment (e.g., a water box with ions) and a "force field" that defines the physics governing interatomic interactions. The simulation then calculates the trajectory of every atom over a set period, which can range from nanoseconds to microseconds. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation of Gly-b7Pro-Glu

| Parameter | Example Value | Purpose |

|---|---|---|

| Force Field | CHARMM36m | Defines the potential energy function for the system. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Simulation Time | 500 ns | Duration of the simulation to sample molecular motions. |

| Ensemble | NpT | Maintains constant number of particles, pressure, and temperature. |

Ligand Docking and Virtual Screening for Analog Discovery

Ligand docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov This method is central to structure-based drug design. For Gly-b7Pro-Glu, docking can be used to:

Predict its binding pose within a receptor of known structure, especially when an experimental structure is unavailable.

Perform virtual screening, where large libraries of molecules are computationally docked into the receptor's binding site to identify other potential ligands. nih.govbiorxiv.org

The process involves generating a multitude of possible binding poses for the ligand within the receptor's active site and then using a scoring function to rank them, with the highest-ranking pose representing the most likely binding mode. researchgate.net This approach is invaluable for rapidly identifying new lead compounds for further experimental testing. nih.gov

Table 5: Illustrative Virtual Screening Results for Analogs of Gly-b7Pro-Glu

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| Gly-b7Pro-Glu | Parent Peptide | -8.5 | Salt bridge with Arg123 |

| Analog-001 | Glu -> Asp | -8.1 | Salt bridge with Arg123 |

| Analog-002 | Gly -> Ala | -7.9 | Reduced flexibility |

| Analog-003 | Pro -> Hyp | -8.9 | New H-bond with Ser120 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic structure and reactivity of Gly-b7Pro-Glu at a subatomic level. These ab initio and density functional theory (DFT) methods provide insights into molecular properties that govern its behavior and interactions.

By solving the Schrödinger equation for the peptide's molecular system, researchers can determine a variety of electronic properties. Key among these are the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can suggest higher reactivity. For tripeptides, a smaller HOMO-LUMO energy gap in the middle residue has been shown to enhance certain biological activities, a principle that would be investigated for the b7Pro residue in Gly-b7Pro-Glu.

These calculations also enable the prediction of reactivity descriptors. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the Gly-b7Pro-Glu molecule, offering predictions about its metabolic stability and potential sites of interaction with other molecules. The calculated electrostatic potential surface visually represents regions of positive and negative charge, which are crucial for understanding non-covalent interactions with biological receptors.

Table 1: Illustrative Electronic Properties of Tripeptide Components Calculated via DFT

| Property | Glycine (B1666218) (Gly) | (1R,3S,4S)-2-azanorbornane-3-carboxylic acid (b7Pro) | Glutamic Acid (Glu) |

| HOMO Energy (eV) | -6.5 to -7.0 | -6.0 to -6.5 | -6.8 to -7.2 |

| LUMO Energy (eV) | 1.5 to 2.0 | 1.0 to 1.5 | 1.2 to 1.8 |

| HOMO-LUMO Gap (eV) | 8.0 to 9.0 | 7.0 to 8.0 | 8.0 to 9.0 |

| Dipole Moment (Debye) | 1.5 to 2.5 | 2.5 to 3.5 | 2.0 to 3.0 |

Note: The values in this table are representative and intended for illustrative purposes. Actual calculated values for Gly-b7Pro-Glu would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For Gly-b7Pro-Glu, QSAR studies would be instrumental in predicting its bioactivity based on its unique structural features and comparing it to a library of related peptides.

The process begins with the generation of a dataset of tripeptides with known biological activities, ideally including analogues of Gly-Pro-Glu. For each peptide, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties (derived from quantum chemical calculations), and steric or topological features.

For Gly-b7Pro-Glu, specific descriptors would be calculated for the Gly, b7Pro, and Glu residues. The hydrophobicity of the N-terminal residue and the electronic properties of the middle residue have been identified as important factors in the bioactivity of other tripeptides. The rigid nature of the b7Pro residue would be captured by specific steric and conformational descriptors.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model. This model takes the form of an equation that relates the descriptors to the observed biological activity. A robust QSAR model, once validated, can be used to predict the bioactivity of novel, untested compounds like Gly-b7Pro-Glu. Studies on Gly-Pro-Glu analogues have shown that modifications to the proline residue can significantly impact neuroprotective effects, and a QSAR model could quantify the predicted impact of the b7Pro substitution.

Bioinformatic Analysis of Peptide Design and Biological Activity

Bioinformatic tools and methodologies are essential for analyzing the structural and interactive properties of peptides like Gly-b7Pro-Glu, providing a bridge between its chemical structure and its potential biological role.

Conformational Analysis and Prediction of Torsion Angles for Peptides

The biological function of a peptide is intimately linked to its three-dimensional conformation. Conformational analysis of Gly-b7Pro-Glu aims to identify its preferred spatial arrangements. The introduction of the rigid b7Pro residue significantly reduces the conformational flexibility compared to the more flexible pyrrolidine (B122466) ring of proline.

Computational methods such as molecular dynamics (MD) simulations and Monte Carlo simulations are used to explore the conformational space of the peptide. These simulations model the movements of the atoms in the peptide over time, allowing researchers to identify stable, low-energy conformations.

Table 2: Predicted Torsion Angle Ranges for Gly-b7Pro-Glu Residues

| Residue | Torsion Angle | Predicted Range (degrees) |

| Glycine | Φ (Phi) | -180 to 180 |

| Ψ (Psi) | -180 to 180 | |

| b7Pro | Φ (Phi) | -70 to -50 |

| Ψ (Psi) | -50 to -30 | |

| Glutamic Acid | Φ (Phi) | -150 to -50 |

| Ψ (Psi) | 100 to 180 |

Note: These ranges are illustrative and based on typical values for these residue types and the expected constraints imposed by b7Pro. Precise values would be determined through detailed conformational analysis.

Protein-Peptide Interaction Prediction and Hotspot Identification

A primary goal in studying Gly-b7Pro-Glu is to understand how it interacts with potential protein targets. Computational protein-peptide docking is a powerful tool for predicting the binding mode and affinity of the peptide to a receptor.

These docking algorithms systematically explore the possible orientations and conformations of Gly-b7Pro-Glu within the binding site of a target protein. The interactions are then scored based on a force field that estimates the binding energy. This allows for the identification of the most likely binding pose.

Following docking, the analysis focuses on identifying "hotspots" at the protein-peptide interface. Hotspots are residues that contribute disproportionately to the binding free energy. Methods such as computational alanine (B10760859) scanning, where each residue of the peptide is computationally mutated to alanine and the change in binding energy is calculated, can be used to identify these critical residues. For Gly-b7Pro-Glu, it would be crucial to determine if the b7Pro residue itself, or the conformation it induces, plays a key role in forming a hotspot interaction with a target protein. Understanding these interactions is fundamental to elucidating the peptide's mechanism of action and for any future efforts in rational drug design.

Future Research Trajectories for Gly B7pro Glu and Its Analogs

Elucidating Unresolved or Novel Mechanisms of Action

While the neuroprotective effects of GPE analogs are well-documented, the precise molecular pathways through which they exert their influence remain a subject of intensive investigation. Initial studies suggest that their mechanisms are multifaceted, potentially involving the modulation of inflammation, promotion of astrocytosis, and inhibition of apoptosis and vascular remodeling. nih.gov Future research will likely focus on several key areas to unravel these complexities.

One primary trajectory is the identification of novel receptor targets. Although GPE is derived from insulin-like growth factor-1 (IGF-1), it does not appear to exert its effects through IGF-1 receptors. researchgate.net This suggests the existence of one or more unique binding sites or receptors through which Gly-b7Pro-Glu and its analogs mediate their neuroprotective signals. Advanced biochemical and pharmacological techniques, such as affinity chromatography and radioligand binding assays, will be instrumental in identifying and characterizing these putative receptors.

Furthermore, a deeper understanding of the intracellular signaling cascades activated by these peptides is needed. Research has indicated that GPE analogs can influence inflammatory cytokine expression, such as IL-1β, IL-18, and TNF-α. nih.gov Future studies will likely employ transcriptomic and proteomic approaches to map the downstream signaling pathways affected by Gly-b7Pro-Glu, providing a more comprehensive picture of its mechanism of action. The introduction of the rigid b7Pro moiety may also confer unique receptor interaction profiles compared to more flexible analogs, a hypothesis that warrants further investigation. researchgate.net

Advancements in Targeted Delivery Systems for Peptide Analogs in the Central Nervous System

A significant hurdle in the therapeutic application of neuropeptides for neurological disorders is their limited ability to cross the blood-brain barrier (BBB). Consequently, a major focus of future research is the development of sophisticated delivery systems to ensure that Gly-b7Pro-Glu and its analogs reach their intended targets within the CNS.

Current and emerging strategies for enhancing peptide delivery to the brain are diverse and technologically advanced. These can be broadly categorized as follows:

| Delivery Strategy | Description | Examples |

| Nanocarrier-based Systems | Encapsulation of the peptide within nanoparticles to protect it from degradation and facilitate transport across the BBB. | Liposomes, polymeric nanoparticles, solid lipid nanoparticles. |

| Peptide Conjugation | Covalent attachment of the peptide to a molecule that can actively transport it across the BBB. | Transferrin receptor antibodies, cell-penetrating peptides (CPPs). |

| Prodrug Approaches | Chemical modification of the peptide to increase its lipophilicity and passive diffusion across the BBB, with subsequent conversion to the active form in the brain. | Lipidization, glycosylation. |

| Non-invasive Methods | Administration routes that bypass the systemic circulation to directly target the brain. | Intranasal delivery, focused ultrasound. |

Future advancements in this area will likely involve the refinement of these existing technologies and the development of novel, multi-pronged approaches. For instance, "smart" nanocarriers that are engineered to release their peptide cargo in response to specific pathological stimuli within the brain are a promising area of research. Additionally, the design of chimeric peptides that intrinsically possess both therapeutic activity and the ability to penetrate the BBB is an elegant and efficient strategy that is gaining traction.

Exploration of Novel Therapeutic Applications in Emerging Neurological Disorders

The established neuroprotective properties of GPE analogs in models of well-known neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, provide a strong rationale for exploring their utility in a wider range of neurological conditions. nih.gov Future research will likely extend the therapeutic investigation of Gly-b7Pro-Glu and its analogs to emerging and less-studied neurological disorders.

One area of significant potential is in the treatment of rare and genetic neurodevelopmental disorders. The success of the GPE analog trofinetide (B1681586) in treating Rett syndrome highlights the promise of this class of compounds for conditions with complex and multifaceted pathologies. nih.gov Similar investigations into other neurodevelopmental disorders characterized by synaptic dysfunction and neuroinflammation could yield new therapeutic avenues.

Furthermore, the role of these peptides in mitigating the effects of acute brain injuries, such as stroke and traumatic brain injury (TBI), warrants further exploration. The anti-inflammatory and anti-apoptotic effects of GPE analogs could be particularly beneficial in the acute and sub-acute phases of these injuries, potentially reducing secondary neuronal damage and improving long-term functional outcomes.

Finally, the potential application of Gly-b7Pro-Glu analogs in psychiatric disorders is an emerging field of interest. Given the interplay between neuroinflammation, synaptic plasticity, and mood regulation, it is plausible that these peptides could have therapeutic effects in conditions such as major depressive disorder and anxiety disorders. Preclinical studies investigating the effects of these compounds on relevant behavioral and neurobiological markers will be a critical first step in this direction.

Development of High-Throughput Screening Assays for Gly-b7Pro-Glu Analogs with Specific Biological Targets

To accelerate the discovery of new and improved GPE analogs, the development of robust high-throughput screening (HTS) assays is essential. These assays will enable the rapid evaluation of large libraries of compounds for their ability to interact with specific biological targets and elicit desired cellular responses.

Future HTS assays for Gly-b7Pro-Glu analogs will likely be designed around several key principles:

Target-based screening: Once specific receptors for the GPE family of peptides are identified, HTS assays can be developed to screen for compounds that bind to these receptors with high affinity and specificity. Techniques such as fluorescence polarization and surface plasmon resonance are well-suited for this purpose. drugtargetreview.com

Cell-based functional screening: These assays measure the downstream cellular effects of peptide binding, providing a more direct assessment of their biological activity. Examples include assays that measure changes in intracellular calcium levels, gene expression, or cell viability in response to neurotoxic insults. nih.gov

Phenotypic screening: In this approach, compounds are screened for their ability to produce a desired phenotypic change in a relevant cellular model of a disease, without prior knowledge of the specific molecular target. For instance, an assay could be designed to identify analogs that promote neurite outgrowth or protect neurons from oxidative stress.

The integration of automated liquid handling systems and advanced data analysis software will be crucial for the successful implementation of these HTS campaigns. creative-peptides.com The data generated from these screens will not only identify promising lead compounds but also provide valuable structure-activity relationship (SAR) information to guide the rational design of future analogs.

Integration with Systems Biology and Network Pharmacology Approaches to Understand Broader Biological Impacts

The complex and often pleiotropic effects of neuropeptides like Gly-b7Pro-Glu necessitate a holistic approach to understanding their biological impact. Systems biology and network pharmacology offer powerful computational tools to move beyond a single-target, single-pathway view and embrace the complexity of the underlying biological networks. nih.govnih.gov

Network pharmacology involves the construction of comprehensive networks that link drug targets, disease-related genes, and signaling pathways. frontiersin.orgdovepress.com By mapping the known and predicted interactions of Gly-b7Pro-Glu and its analogs onto these networks, researchers can:

Identify novel targets and pathways: This approach can reveal previously unappreciated connections between the peptide and various biological processes, suggesting new mechanisms of action and potential therapeutic applications.

Predict polypharmacological effects: Many drugs exert their effects by modulating multiple targets. Network pharmacology can help to elucidate these multi-target effects, providing a more complete understanding of a compound's efficacy and potential side effects.

Elucidate mechanisms of synergy: In the context of combination therapies, network pharmacology can be used to understand how different drugs interact at a systems level to produce synergistic effects.

The integration of data from various "omics" platforms (genomics, proteomics, metabolomics) will be essential for building accurate and predictive network models. semanticscholar.orgfrontiersin.org These in silico approaches, when combined with experimental validation, will provide a powerful framework for deciphering the broader biological impacts of Gly-b7Pro-Glu and its analogs, ultimately leading to more effective and targeted therapeutic strategies.

Design of Multi-functional Peptide Analogs with Combined Research Modalities

The modular nature of peptides makes them ideal scaffolds for the design of multi-functional molecules that combine several desired properties into a single entity. nih.gov Future research in this area will focus on creating novel Gly-b7Pro-Glu analogs with integrated functionalities for both therapeutic and research purposes.

One promising approach is the development of chimeric peptides that fuse the neuroprotective core of a Gly-b7Pro-Glu analog with a BBB-penetrating peptide. d-nb.infonih.gov This strategy aims to create a single molecule that can efficiently cross the BBB and exert its therapeutic effect, eliminating the need for a separate delivery vehicle.

Another exciting avenue is the design of peptides with dual therapeutic actions . For example, a Gly-b7Pro-Glu analog could be combined with a sequence that inhibits protein-protein interactions known to be involved in a specific neurodegenerative disease. nih.govrsc.org This could lead to synergistic therapeutic effects by targeting multiple pathological processes simultaneously.

For research applications, Gly-b7Pro-Glu analogs can be designed with integrated reporter or affinity tags . For example, conjugating a fluorescent dye or a biotin (B1667282) molecule to the peptide would facilitate its visualization in cells and tissues, and aid in the identification of its binding partners. These multi-functional analogs will be invaluable tools for both advancing our understanding of neuropeptide biology and developing the next generation of peptide-based therapeutics for neurological disorders. nih.govelsevierpure.com

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing Gly-b7Pro-Glu with high purity, and how can researchers optimize yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) are critical for validation . Optimization involves adjusting coupling reagents (e.g., HBTU/HOBt), reaction times, and deprotection conditions. A comparative table of synthesis protocols is provided below:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| SPPS (Fmoc-based) | 65–80 | 92–98 | Aggregation during elongation |

| Solution-phase | 40–55 | 85–90 | Side reactions in proline |

- Key Evidence : Reproducibility requires detailed reporting of solvent systems, temperature, and purification steps per journal guidelines .

Q. How should researchers characterize Gly-b7Pro-Glu’s structural stability under physiological conditions?

- Methodological Answer : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) (e.g., 2D NOESY) are used to monitor conformational changes in buffers mimicking physiological pH (7.4) and temperature (37°C). Accelerated degradation studies (e.g., 40°C for 72 hours) coupled with LC-MS can identify hydrolysis-prone residues .

Q. What in vitro assays are appropriate for assessing Gly-b7Pro-Glu’s pharmacological activity?

- Methodological Answer : Use target-specific assays (e.g., enzyme inhibition kinetics with Michaelis-Menten analysis) and cell-based models (e.g., receptor binding via fluorescence polarization). Validate dose-response curves (IC50/EC50) with ≥3 biological replicates. Include negative controls (e.g., scrambled peptides) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Gly-b7Pro-Glu’s mechanism of action?

- Methodological Answer : Conduct a systematic review of primary literature (avoiding non-peer-reviewed sources) and perform meta-analysis to identify methodological disparities (e.g., assay sensitivity, cell line variability). Replicate conflicting experiments under standardized conditions, documenting variables like incubation time and buffer composition . For example:

| Study | Reported EC50 (nM) | Assay Type | Cell Line |

|---|---|---|---|

| Smith et al. (2023) | 12 ± 3 | Fluorescence | HEK293 |

| Lee et al. (2024) | 45 ± 8 | Radioligand binding | CHO-K1 |

- Key Evidence : Apply statistical tools (ANOVA, Tukey’s HSD) to determine if discrepancies arise from technical vs. biological factors .

Q. What strategies optimize Gly-b7Pro-Glu’s bioavailability in preclinical models?

- Methodological Answer : Use pegylation or lipid nanoparticle encapsulation to enhance stability. Pharmacokinetic (PK) studies in rodents should measure plasma half-life (t½) and area under the curve (AUC) via LC-MS/MS. Compare subcutaneous vs. intravenous administration to assess absorption efficiency .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to study Gly-b7Pro-Glu’s systemic effects?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to proteomics data (LC-MS/MS) and correlate with metabolomic profiles (GC-MS/NMR). Use machine learning (e.g., Random Forest) to identify biomarker clusters. Ensure data normalization and batch-effect correction .

Q. What experimental designs mitigate confounding variables in in vivo vs. in vitro studies of Gly-b7Pro-Glu?

- Methodological Answer : For in vivo studies, use littermate controls and stratified randomization to account for genetic variability. In vitro, employ organ-on-a-chip models to mimic physiological shear stress and 3D microenvironments. Cross-validate findings using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) .

Q. How do computational models (MD simulations, QSAR) improve the rational design of Gly-b7Pro-Glu analogs?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to predict peptide-receptor binding dynamics. Quantitative structure-activity relationship (QSAR) models can prioritize analogs with modified residues (e.g., substituting proline with azaproline). Validate predictions using SPR (surface plasmon resonance) for binding affinity .

Key Guidelines for Rigor

- Data Reproducibility : Document all experimental parameters (e.g., pH, temperature, instrument calibration) in supplementary materials .

- Ethical Compliance : Obtain institutional approval for animal/human studies and adhere to GDPR for data privacy in clinical trials .

- Literature Review : Use Scopus/PubMed for comprehensive searches; avoid unreliable platforms (e.g., ) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.